![molecular formula C9H15N2O14P3Se B021100 Seaztp CAS No. 100647-95-8](/img/structure/B21100.png)
Seaztp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seaztp is a synthetic compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using a unique method that allows for the creation of a pure and potent product. In
Wirkmechanismus
The mechanism of action of Seaztp is not fully understood, but it is believed to act on certain receptors in the brain and body. This compound has been shown to affect the levels of certain neurotransmitters in the brain, which can have various effects on the body.
Biochemical and Physiological Effects:
Seaztp has various biochemical and physiological effects on the body. This compound has been shown to affect the levels of certain neurotransmitters in the brain, which can have effects on mood, behavior, and cognition. Seaztp has also been shown to have anti-inflammatory effects, which could make it a potential treatment for certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Seaztp in lab experiments is its purity and potency. This compound is synthesized using a unique method that allows for the creation of a pure and potent product. However, one limitation of using Seaztp in lab experiments is its limited availability. This compound is not widely available, which could make it difficult for researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are various future directions for Seaztp, including its potential use as a treatment for certain diseases. This compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis. Seaztp could also be used to develop new treatments for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of Seaztp and its potential effects on the body.
Conclusion:
In conclusion, Seaztp is a synthetic compound that has various applications in scientific research. Its unique synthesis method allows for the creation of a pure and potent product, which has been used to study various biological processes. Seaztp has various biochemical and physiological effects on the body, and its potential future directions include its use as a treatment for certain diseases and the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of Seaztp involves the use of a unique method that allows for the creation of a pure and potent compound. This method involves the reaction of two different compounds, which are then purified to create the final product. The purity of the final product is crucial for its effectiveness in scientific research applications.
Wissenschaftliche Forschungsanwendungen
Seaztp has various applications in scientific research, including its use as a research tool to study various biological processes. This compound has been used to study the effects of neurotransmitters on the brain, as well as the effects of certain drugs on the body. Seaztp has also been used to study the mechanisms of certain diseases and to develop new treatments for these diseases.
Eigenschaften
CAS-Nummer |
100647-95-8 |
---|---|
Produktname |
Seaztp |
Molekularformel |
C9H15N2O14P3Se |
Molekulargewicht |
547.1 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3Se/c10-8(14)3-2-29-9(11-3)7-6(13)5(12)4(23-7)1-22-27(18,19)25-28(20,21)24-26(15,16)17/h2,4-7,12-13H,1H2,(H2,10,14)(H,18,19)(H,20,21)(H2,15,16,17)/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
RYYVEQRSAOQYDB-DBRKOABJSA-N |
Isomerische SMILES |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |
Synonyme |
SeAzTP selenazofurin 5'-triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.